molecular formula C10H8O3 B1330141 5,6-Dimethyl-2-benzofuran-1,3-dione CAS No. 5999-20-2

5,6-Dimethyl-2-benzofuran-1,3-dione

Cat. No. B1330141
CAS RN: 5999-20-2
M. Wt: 176.17 g/mol
InChI Key: CMQYISATYUYSAC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-benzofuran-1,3-dione consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a benzofuran backbone, which is a fused aromatic ring system that combines a benzene ring and a furan ring .


Physical And Chemical Properties Analysis

5,6-Dimethyl-2-benzofuran-1,3-dione has a melting point of 206°C and a boiling point of 118-123°C at a pressure of 20 Torr . Its density is predicted to be 1.303±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Pyrimidine Annelated Heterocycles

5,6-Dimethyl-2-benzofuran-1,3-dione is used in the synthesis of various pyrimidine annelated heterocycles. For instance, Majumdar et al. (2001) demonstrated its use in generating hexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione and tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione through different cyclization processes (Majumdar et al., 2001).

Corrosion Inhibition

Chafiq et al. (2020) researched the inhibition properties of certain spirocyclopropane derivatives, including compounds related to 5,6-Dimethyl-2-benzofuran-1,3-dione, for protecting mild steel in acidic environments. Their findings suggest the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).

Antiviral Activity

A spiro compound related to 5,6-Dimethyl-2-benzofuran-1,3-dione, named KR-23502, has been shown to have antiviral activity against influenza viruses, as discovered by Jang et al. (2016). The study focuses on its mechanism of action in inhibiting the nuclear export of viral ribonucleoproteins (Jang et al., 2016).

Photochromic Properties

Research by Strübe et al. (2011) explored the photochromic properties of furyl fulgides, including derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione. These compounds demonstrate potential for applications in data storage or high-resolution spectroscopy (Strübe et al., 2011).

Solubility Parameters in Molecular Systems

Walker et al. (2011) used the solubilities of derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione to calculate Hansen solubility parameters, aiding in the selection of solvents for molecular bulk heterojunction systems. This research provides insights into optimizing solvent selection for specific molecular interactions (Walker et al., 2011).

Novel Synthesis Techniques

Several studies have demonstrated innovative synthesis techniques involving 5,6-Dimethyl-2-benzofuran-1,3-dione or its derivatives. For example, Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, with 5,6-Dimethyl-2-benzofuran-1,3-dione derivatives playing a crucial role in the process (Rahmani et al., 2018).

Future Directions

Benzofuran derivatives, such as 5,6-Dimethyl-2-benzofuran-1,3-dione, have shown promise in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .

properties

IUPAC Name

5,6-dimethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQYISATYUYSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975408
Record name 5,6-Dimethyl-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-benzofuran-1,3-dione

CAS RN

5999-20-2
Record name 1, 5,6-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 5,6-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dimethyl-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of above-mentioned (a) (9.5 g, 53 mmol) in acetic acid (28 ml) was added dropwise a solution of bromine (6.1 ml, 0.12 mol) in acetic acid (28 ml) at 115° C. over a period of 45 minutes, and heated under reflux for 1 hr. The reaction solution was left overnight, and the precipitated crystals were collected by filtration, washed with diethyl ether, followed by drying to give 3.5 g of the title compound.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kanamitsu, T Osaki, Y Itsuji, M Yoshimura… - Chemical and …, 2007 - jstage.jst.go.jp
We developed new intravenous sedative-hypnotic compounds with the isoindolin-1-one skeleton focusing on the water-soluble property and in vivo safety. We synthesized …
Number of citations: 125 www.jstage.jst.go.jp

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